N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with a chlorophenyl group, a pyrrolidine ring, and a propoxybenzamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethanol through the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride.
Amidation: The intermediate is then reacted with 4-propoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Industrial Applications: It may be utilized in the synthesis of more complex molecules or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide
- N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-ethoxybenzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and overall efficacy in various applications.
Properties
Molecular Formula |
C22H27ClN2O2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-2-15-27-18-11-9-17(10-12-18)22(26)24-16-21(25-13-5-6-14-25)19-7-3-4-8-20(19)23/h3-4,7-12,21H,2,5-6,13-16H2,1H3,(H,24,26) |
InChI Key |
GPUPOZSIKOKYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
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